"N-but-3-enylpentan-1-amine chemical properties"
"N-but-3-enylpentan-1-amine chemical properties"
Content Type: Technical Monograph / Synthetic Application Guide Subject: N-(pentyl)but-3-en-1-amine (C₉H₁₉N) Audience: Synthetic Chemists, Process Development Scientists, and Medicinal Chemists.[1][2]
Executive Summary & Structural Utility
N-but-3-enylpentan-1-amine is a bifunctional secondary amine scaffold characterized by a saturated pentyl chain and a reactive terminal alkene (but-3-enyl) tether.[1][2] It serves as a high-value "divergent intermediate" in drug discovery, particularly for the synthesis of nitrogen heterocycles via Ring-Closing Metathesis (RCM) or intramolecular hydroamination.[1][2]
Unlike simple alkyl amines, this molecule possesses an internal "cyclization trigger" (the olefin) located four carbons away from the nucleophilic nitrogen.[3] This specific geometry (1,6-relationship between the alkene terminus and the nitrogen) makes it an ideal precursor for constructing pyrrolidine and piperidine cores—motifs ubiquitous in alkaloids and pharmaceutical agents.[3]
Physicochemical Profile
As a specific intermediate often synthesized in situ or on-demand, exact experimental physical constants are rarely cataloged in standard databases.[1][2] The following data represents high-confidence values derived from structure-property relationships (SPR) of homologous secondary amines (e.g., N-ethylpentylamine, dibutylamine).
Table 1: Physicochemical Properties
| Property | Value / Estimate | Rationale |
| Molecular Formula | C₉H₁₉N | — |
| Molecular Weight | 141.26 g/mol | — |
| Appearance | Colorless to pale yellow liquid | Typical of C8-C10 secondary amines.[1][2][4] |
| Boiling Point | 175°C – 185°C (at 760 mmHg) | Extrapolated from pentylamine (104°C) and dibutylamine (159°C).[1][3][4] |
| Density | 0.77 – 0.79 g/mL | Consistent with aliphatic secondary amines.[1][2][4] |
| pKa (Conjugate Acid) | 10.5 – 11.0 | Standard dialkylammonium range.[1][2][3][4] |
| LogP (Predicted) | ~3.1 | Lipophilic; indicates good organic solubility (DCM, Toluene).[4] |
| Solubility | Organic solvents (High); Water (Low) | The C5 and C4 chains dominate the polarity.[3][4] |
Synthetic Methodologies
To ensure high purity and prevent over-alkylation (formation of tertiary amines), Reductive Amination is the superior synthetic route compared to direct alkylation.[3]
Protocol A: Reductive Amination (Recommended)
This route avoids the formation of quaternary ammonium salts and bis-alkylation byproducts.
Reagents: Pentanal, 3-Butenylamine, Sodium Triacetoxyborohydride (STAB), DCE (1,2-Dichloroethane).[1][2][3]
-
Imine Formation: Charge a reaction vessel with 3-butenylamine (1.0 equiv) and DCE (0.2 M). Add Pentanal (1.05 equiv).[3] Stir at room temperature for 30 minutes to form the imine intermediate (often visible by a slight exotherm or color change).[3]
-
Reduction: Cool the mixture to 0°C. Add Sodium Triacetoxyborohydride (1.4 equiv) portion-wise. Note: STAB is preferred over NaBH₄ for its selectivity toward imines in the presence of aldehydes.
-
Quench & Workup: Stir overnight at RT. Quench with sat. NaHCO₃. Extract with DCM (3x).[3] Wash combined organics with brine, dry over Na₂SO₄, and concentrate.[3]
-
Purification: If necessary, purify via flash column chromatography (SiO₂, MeOH/DCM gradient with 1% NH₄OH).[3]
Protocol B: Direct Alkylation (Alternative)
Used when aldehyde precursors are unavailable.[3] Requires excess amine to suppress over-alkylation.[3]
Reagents: Pentylamine (3.0 equiv), 4-Bromo-1-butene (1.0 equiv), K₂CO₃, MeCN.[1][2][3]
-
Reflux 4-bromo-1-butene with a large excess of pentylamine and K₂CO₃ in Acetonitrile for 12–16 hours.
-
The excess amine acts as a statistical buffer against tertiary amine formation.[3]
Reactivity Profile & Applications
The utility of N-but-3-enylpentan-1-amine lies in its ability to undergo cyclization.[1][2] However, the free amine is often incompatible with transition metal catalysts.[3]
Ring-Closing Metathesis (RCM)
This substrate is a precursor for 2-propyl-2,3,4,7-tetrahydro-1H-azepine or related dehydropiperidines depending on isomerization.[1][2][3]
-
Challenge: The basic nitrogen lone pair coordinates to Ruthenium (in Grubbs catalysts), poisoning the active species and arresting the catalytic cycle.[3]
-
Solution: The amine must be "masked" prior to RCM.
Intramolecular Hydroamination
Under metal catalysis (Gold, Lanthanides) or acid catalysis, the amine adds across the pendant alkene.[3]
-
Regioselectivity:
-
For this specific substrate (4-carbon tether), 5-exo-trig is kinetically favored (Baldwin's Rules), typically yielding 2-methyl-1-pentylpyrrolidine derivatives.[1][2]
Visualizing the Chemical Logic
The following diagram illustrates the synthesis and the divergent fate of the molecule in drug discovery workflows.
Caption: Synthesis and divergent cyclization pathways. Note the critical protection step required before Metathesis.
Experimental Protocol: RCM to N-Pentyl-Dehydropiperidine
Context: This protocol demonstrates the "Salt Strategy" to perform RCM without N-protection steps, saving two synthetic operations.
-
Salt Formation: Dissolve N-but-3-enylpentan-1-amine (1.0 mmol) in anhydrous DCM (10 mL). Add p-Toluenesulfonic acid (TsOH, 1.0 equiv) and stir for 10 minutes. The amine is now non-coordinating.
-
Catalyst Addition: Degas the solution with Argon for 15 minutes. Add Grubbs II Catalyst (2–5 mol%).
-
Cyclization: Reflux the mixture (40°C) for 2–4 hours.
-
Workup: Cool to RT. Add Et₃N (2 equiv) to free the amine and quench the catalyst.[3] Concentrate and purify via silica gel chromatography.
Safety & Handling
-
Corrosivity: As a secondary amine, this compound is caustic.[3] It will cause skin burns and eye damage (Category 1B).[3]
-
Flammability: With a projected flash point near 50–60°C, it should be treated as a Flammable Liquid (Category 3).[3]
-
Storage: Store under inert atmosphere (Argon/Nitrogen) to prevent oxidation of the alkene and absorption of atmospheric CO₂ by the amine.
References
-
Abdel-Magid, A. F., et al. (1996).[3] "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." Journal of Organic Chemistry. Link
-
Fu, G. C., & Grubbs, R. H. (1993).[3] "The synthesis of nitrogen heterocycles via ring-closing metathesis of alkenylamines." Journal of the American Chemical Society.[3] Link
-
Bender, C. F., & Widenhoefer, R. A. (2006).[5] "Gold(I)-Catalyzed Intramolecular Hydroamination of Alkenyl Carbamates." Organic Letters. Link
-
Master Organic Chemistry. (2017). "Alkylation of Amines vs Reductive Amination." Link
